



# Application Notes and Protocols: Assessing the Pro-Thrombotic Effects of PSB069

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PSB069** is a non-selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), specifically targeting NTPDase1, 2, and 3.[1] NTPDase1 is also known as CD39, an ecto-enzyme expressed on the surface of endothelial cells and various immune cells.[2] The primary function of CD39 is to hydrolyze extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).[2][3]

ADP is a critical mediator in hemostasis and thrombosis, acting as a potent agonist that activates platelets through P2Y1 and P2Y12 receptors, leading to platelet aggregation and thrombus formation. By inhibiting CD39, **PSB069** prevents the degradation of ADP, leading to higher local concentrations of this agonist. This action is expected to enhance, rather than inhibit, platelet activation and aggregation.

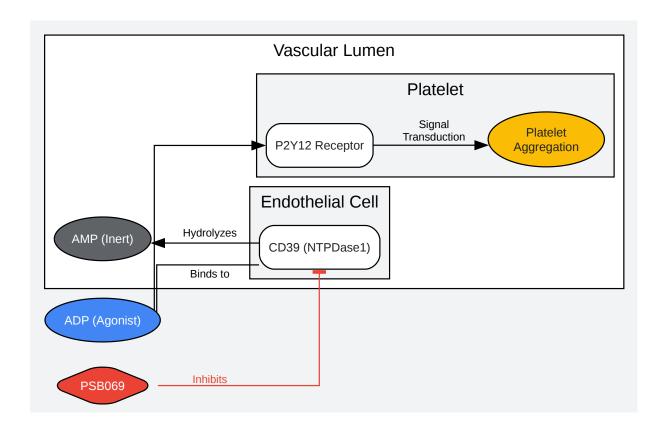
These application notes provide detailed protocols to assess the pro-thrombotic effects of **PSB069** in both in vitro and in vivo models. The described methods are designed to quantify the impact of CD39 inhibition on platelet function and thrombus formation.

## **Mechanism of Action and Signaling Pathway**

The vascular ectonucleotidase CD39 is a key regulator of platelet activation.[2] It functions as a molecular brake by converting the pro-thrombotic agonist ADP into the inert AMP.[3] **PSB069**,



by inhibiting CD39, effectively removes this brake. The resulting accumulation of extracellular ADP leads to sustained activation of platelet P2Y receptors, amplifying platelet aggregation and promoting thrombus growth.[1][4] This mechanism suggests that **PSB069** possesses prothrombotic properties.[2][5]



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**Figure 1:** Pro-thrombotic mechanism of **PSB069** via CD39 inhibition.

## In Vitro Assessment: Platelet Aggregometry

Light Transmission Aggregometry (LTA) is a standard method to assess platelet function in vitro. This protocol measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. It can be used to determine if **PSB069** enhances agonist-induced platelet aggregation.

# Detailed Experimental Protocol: Light Transmission Aggregometry (LTA)



### • Blood Collection and PRP Preparation:

- Collect whole blood from healthy donors (e.g., rats or humans) into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
- To prepare Platelet-Rich Plasma (PRP), centrifuge the whole blood at 200 x g for 10 minutes at room temperature without brake.
- Carefully collect the upper PRP layer into a fresh polypropylene tube.
- To prepare Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 2,500 x g for 15 minutes. Collect the supernatant. PPP will be used to set the 100% aggregation baseline.

### Sample Preparation:

- Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10<sup>8</sup> platelets/mL) using PPP if necessary.
- Aliquot PRP into aggregometer cuvettes (e.g., 450 μL per cuvette).
- Prepare a stock solution of PSB069 in an appropriate vehicle (e.g., DMSO or saline).
   Prepare serial dilutions to test a range of concentrations.
- Add a small volume (e.g., 5 μL) of PSB069 solution or vehicle control to the PRP cuvettes and incubate for a specified time (e.g., 10 minutes) at 37°C.[1]

### Aggregation Measurement:

- Place a cuvette with PPP into the aggregometer to calibrate the 100% light transmission baseline.
- Place a cuvette with PRP (containing vehicle) to set the 0% light transmission baseline.
- Transfer the incubated test sample (PRP + vehicle or PSB069) to the aggregometer.
- Add a stir bar and allow the sample to equilibrate at 37°C with stirring (e.g., 1000 rpm).



- Initiate the aggregation by adding a sub-maximal concentration of an agonist, such as ADP (e.g., 5-10 μM).[4]
- Record the change in light transmission for a set period (e.g., 10-16 minutes) or until the aggregation curve reaches a plateau.[1][6]

#### Data Analysis:

- The primary endpoint is the maximum percentage of aggregation (Emax).[1]
- Secondary endpoints can include the lag time to aggregation and the slope of the aggregation curve.
- Compare the results from PSB069-treated samples to the vehicle control. An increase in maximum aggregation indicates a pro-thrombotic effect.

## Representative In Vitro Data

The following table summarizes expected results for the effect of a CD39 inhibitor on ADP-induced platelet aggregation, based on published data for the inhibitor ARL67156.[1][6]

Group	Agonist (ADP)	Maximum Aggregation (%)	Fold Change vs. Vehicle
Vehicle Control	10 μΜ	38.4 ± 6.6	1.0
PSB069 (Low Dose)	10 μΜ	48.2 ± 7.1	1.25
PSB069 (High Dose)	10 μΜ	61.9 ± 3.5	1.61

Table 1: Expected potentiation of ADP-induced platelet aggregation by **PSB069**. Data are presented as mean ± SD.

# In Vivo Assessment: Ferric Chloride-Induced Thrombosis Model

The ferric chloride (FeCl<sub>3</sub>)-induced carotid artery thrombosis model is a widely used method to evaluate pro- and anti-thrombotic agents in vivo.[7][8] The topical application of FeCl<sub>3</sub> causes

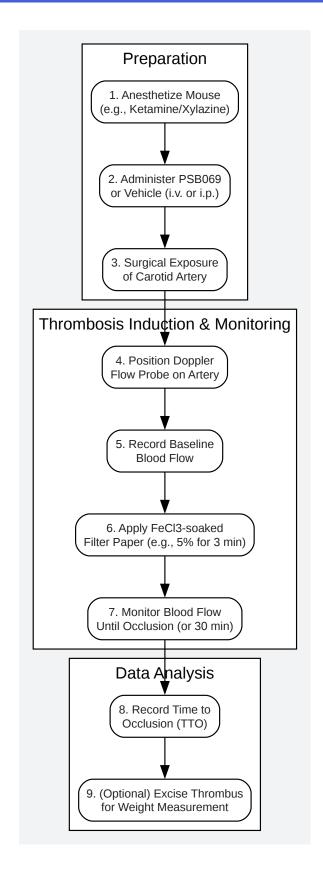


## Methodological & Application

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oxidative injury to the vascular endothelium, triggering the formation of a platelet-rich occlusive thrombus.[8] This model is suitable for measuring the potential pro-thrombotic effect of **PSB069** by monitoring the time to vessel occlusion.





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Figure 2: Experimental workflow for the ferric chloride (FeCl<sub>3</sub>) thrombosis model.



# Detailed Experimental Protocol: Murine Carotid Artery Thrombosis

- Animal Preparation:
  - Use adult mice (e.g., C57BL/6, 8-12 weeks old).
  - Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal reflex.
  - Administer PSB069 or vehicle control via the desired route (e.g., intravenous tail vein injection) at a predetermined time before injury.
- Surgical Procedure:
  - Place the anesthetized mouse in a supine position on a surgical board.
  - Make a midline cervical incision to expose the trachea and underlying tissues.
  - Carefully dissect the soft tissue to isolate a 4-5 mm segment of the common carotid artery,
     taking care to avoid damage to the vessel or surrounding nerves.[9]
- Thrombosis Induction and Monitoring:
  - Place a nano Doppler flow probe (e.g., 0.5 mm) around the isolated artery segment to monitor blood flow.[10]
  - Record a stable baseline blood flow for 2-3 minutes.
  - Prepare a solution of ferric chloride (e.g., 5% or 7.5% w/v in distilled water).[8][11]
  - Soak a small piece of filter paper (e.g., 1x2 mm) in the FeCl₃ solution and apply it topically to the adventitial surface of the carotid artery for a fixed duration (e.g., 3 minutes).[10][12]
  - After the exposure time, remove the filter paper and rinse the area with sterile saline to remove excess FeCl<sub>3</sub>.[12]
- Data Collection and Analysis:



- Continuously monitor and record the arterial blood flow.
- The primary endpoint is the Time to Occlusion (TTO), defined as the time from FeCl₃
  application to the complete cessation of blood flow (flow < 10% of baseline) for at least 1
  minute.[12]</li>
- The experiment is typically terminated if occlusion does not occur within a set timeframe (e.g., 30 minutes).[12]
- Compare the TTO in PSB069-treated mice to that of vehicle-treated controls. A significantly shorter TTO indicates a pro-thrombotic effect.
- (Optional) After occlusion or termination of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

## Representative In Vivo Data

The following table presents hypothetical but plausible data for the effect of **PSB069** in the FeCl<sub>3</sub> thrombosis model, based on the known pro-thrombotic phenotype of CD39-deficient mice.[11]

Group (n=10 per group)	Dose (mg/kg)	Time to Occlusion (minutes)	Occlusion Rate (%)
Vehicle Control	-	18.5 ± 4.2	80%
PSB069	1.0	12.1 ± 3.5*	100%
PSB069	3.0	8.7 ± 2.8**	100%

Table 2: Expected pro-thrombotic effect of **PSB069** in the murine FeCl<sub>3</sub>-induced carotid artery thrombosis model. Data are presented as mean  $\pm$  SD. \*p < 0.05, \*\*p < 0.01 vs. Vehicle Control.

## Conclusion

The protocols outlined in these application notes provide a framework for assessing the biological activity of the NTPDase/CD39 inhibitor **PSB069** in the context of thrombosis. Based on its mechanism of action, **PSB069** is expected to exhibit pro-thrombotic effects by enhancing



ADP-mediated platelet aggregation. The in vitro LTA and in vivo FeCl<sub>3</sub> thrombosis models are robust systems to quantify this activity, providing critical data for researchers investigating purinergic signaling in hemostasis and thrombosis.

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